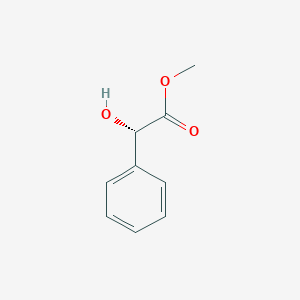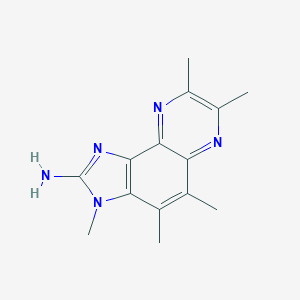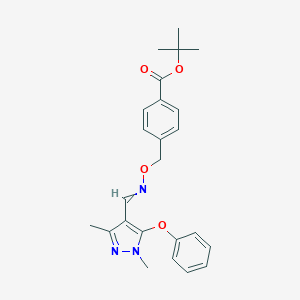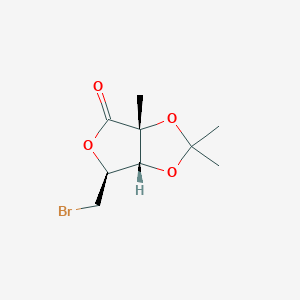
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone, abbreviated as 5-Bromo-MDR, is a synthetic compound with a wide range of applications in the scientific research field. It is a brominated form of the natural product, ribonic acid, and can be synthesized using a variety of methods. 5-Bromo-MDR has been found to exhibit unique biochemical and physiological effects, as well as providing a range of advantages and limitations for laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone' involves the conversion of D-ribose to 2,3-O-isopropylidene-D-ribose, followed by selective bromination at the C-5 position and subsequent deprotection to obtain the final product.
Starting Materials
D-ribose, Acetone, Hydrogen bromide, Methanol, Sodium hydroxide, Acetic acid
Reaction
1. Protection of D-ribose with acetone to form 2,3-O-isopropylidene-D-ribose, 2. Bromination of the protected ribose using hydrogen bromide to obtain 5-bromo-2,3-O-isopropylidene-D-ribose, 3. Deprotection of the brominated ribose using methanol and sodium hydroxide to yield 5-bromo-5-deoxy-2,3-O-isopropylidene-D-ribose, 4. Methanolysis of the protected ribose using acetic acid to obtain 5-bromo-5-deoxy-2-C-methyl-2,3-O-isopropylidene-D-ribose, 5. Deprotection of the methylated ribose using methanol and sodium hydroxide to obtain 5-bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone
Applications De Recherche Scientifique
5-Bromo-MDR has a wide range of applications in the scientific research field. It has been used as a tool to investigate the mechanism of action of enzymes, as well as to study the structure and function of proteins. 5-Bromo-MDR has also been used to study the structure and function of nucleic acids, such as DNA and RNA. In addition, 5-Bromo-MDR has been used to study the structure and function of carbohydrates, such as glycoproteins and glycans.
Mécanisme D'action
The mechanism of action of 5-Bromo-MDR is not fully understood. However, it is thought to interact with proteins, nucleic acids, and carbohydrates through hydrogen bonding and electrostatic interactions. 5-Bromo-MDR is also thought to interact with enzymes, and may act as an inhibitor or activator of certain enzymes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Bromo-MDR are not fully understood. However, it is thought to have a range of effects on proteins, nucleic acids, and carbohydrates. 5-Bromo-MDR has been found to interact with DNA and RNA in a manner that can lead to the formation of new structures, and may also affect the stability and function of proteins. In addition, 5-Bromo-MDR has been found to interact with carbohydrates in a manner that can lead to the formation of new structures, and may also affect the stability and function of glycans.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-MDR has a range of advantages and limitations for laboratory experiments. One of the major advantages of 5-Bromo-MDR is its stability, which allows it to be stored and used for long periods of time. In addition, 5-Bromo-MDR is relatively easy to synthesize, and can be synthesized using a variety of methods. However, 5-Bromo-MDR is not soluble in water, and must be dissolved in an organic solvent prior to use.
Orientations Futures
There are a number of potential future directions for the use of 5-Bromo-MDR in scientific research. These include the use of 5-Bromo-MDR to study the structure and function of enzymes and proteins, as well as to study the structure and function of nucleic acids and carbohydrates. In addition, 5-Bromo-MDR may be used to develop novel drugs and therapeutic agents, as well as to study the mechanism of action of existing drugs and therapeutic agents. Furthermore, 5-Bromo-MDR may be used to develop new imaging agents and diagnostic tools, as well as to study the structure and function of cells and tissues. Finally, 5-Bromo-MDR may be used to study the structure and function of viruses and bacteria, as well as to study the mechanism of
Propriétés
IUPAC Name |
(3aR,6S,6aR)-6-(bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO4/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6H,4H2,1-3H3/t5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEZNYHYUVVXMM-HCVRKRLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2(O1)C)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H](OC1=O)CBr)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


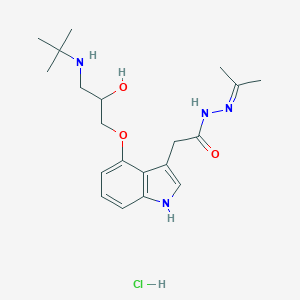
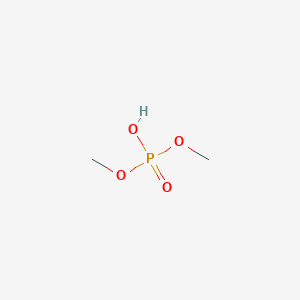


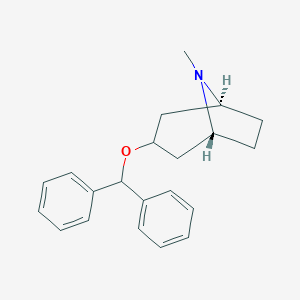

![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)
